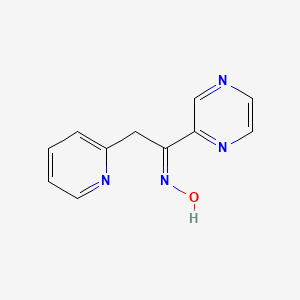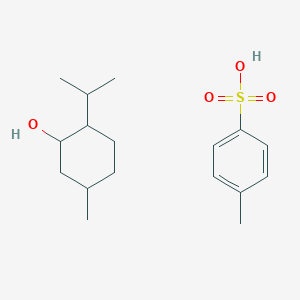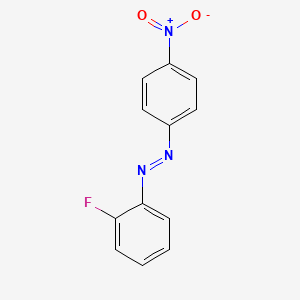
(E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a fluorophenyl group and a nitrophenyl group, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.
Azo Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of azo compounds like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized under certain conditions to form different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite, zinc dust in acetic acid, and catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Reduction: The major products are the corresponding amines.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.
Biology: May be used in studies involving azo compounds and their biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of (E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo various chemical transformations, influencing its biological and chemical activity. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
- (E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene
- (E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene
- (E)-1-(2-Methylphenyl)-2-(4-nitrophenyl)diazene
Uniqueness
(E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of the fluorine atom, which can influence its reactivity, stability, and interactions with other molecules. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity in biological systems.
特性
CAS番号 |
62820-75-1 |
|---|---|
分子式 |
C12H8FN3O2 |
分子量 |
245.21 g/mol |
IUPAC名 |
(2-fluorophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8FN3O2/c13-11-3-1-2-4-12(11)15-14-9-5-7-10(8-6-9)16(17)18/h1-8H |
InChIキー |
WXYNUOKBZQFFEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
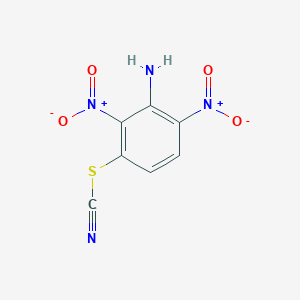
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)
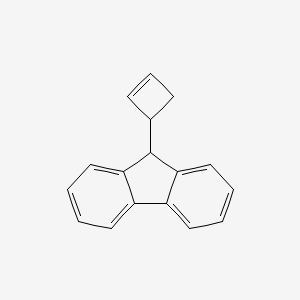


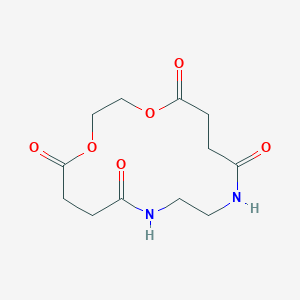
![4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14513091.png)

